molecular formula C22H19N3O3S B2494570 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide CAS No. 683766-02-1

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide

Cat. No. B2494570
CAS RN: 683766-02-1
M. Wt: 405.47
InChI Key: ZWOXLJOVIMNJMA-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of sulfonamide compounds, such as 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, often involves the reaction of sulfamoyl benzoic acid with primary and secondary amines or amino acids. These processes yield a range of sulfonamides that have been extensively investigated for their inhibitory activity against various isoforms of the enzyme carbonic anhydrase (CA) (Abdoli et al., 2018).

Molecular Structure Analysis The molecular structure of sulfonamide compounds is characterized through techniques like X-ray crystallography, revealing intricate details about their crystallization and spatial arrangement. For instance, the crystal structure and Hirshfeld surface analysis of related sulfonamide compounds have shown the presence of intramolecular N-H···O and intermolecular C-H···O and N-H···O hydrogen bonds that contribute to their stability and interaction capabilities (Etsè et al., 2019).

Chemical Reactions and Properties Sulfonamide compounds engage in various chemical reactions, contributing to their diverse chemical properties. The incorporation of sulfamoyl moieties into benzamides, for instance, is a key reaction that enhances their inhibitory activity against specific targets like the carbonic anhydrase enzyme. Such modifications significantly impact their chemical reactivity and interaction with biological molecules (Abdoli et al., 2018).

Physical Properties Analysis The physical properties of sulfonamide compounds, including their crystallization patterns, melting points, and solubility, are crucial for understanding their behavior in various environments. These properties are often determined through experimental approaches such as X-ray crystallography and thermal analysis, providing insights into their stability, dissolution, and interaction mechanisms (Etsè et al., 2019).

Chemical Properties Analysis The chemical properties of sulfonamide compounds like 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide are defined by their functional groups, which play a significant role in their reactivity and biological activity. These properties are explored through various spectroscopic and computational methods, providing a comprehensive understanding of their interaction with biological targets and their potential applications in various fields (Abdoli et al., 2018).

Scientific Research Applications

Carbonic Anhydrase Inhibition

4-[Benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide and its derivatives have been investigated for their inhibitory activity against carbonic anhydrase (CA) isoenzymes, which play crucial roles in various physiological processes. Aromatic sulfonamides, including compounds structurally related to 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, have been found to exhibit nanomolar to micromolar half-maximal inhibitory concentrations (IC50) against human carbonic anhydrase isoenzymes I, II, IV, and XII. These compounds show varying affinities for different isoenzymes, with the lowest affinity generally observed against hCA XII (Supuran et al., 2013). Similar research has synthesized novel acridine and bis acridine sulfonamide compounds with effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII, highlighting the potential of sulfonamide derivatives in modulating the activity of carbonic anhydrases (Ulus et al., 2013).

Mechanism of Action

Target of Action

The primary target of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction details and the resulting changes are yet to be elucidated.

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-25(16-17-7-3-2-4-8-17)29(27,28)20-13-11-18(12-14-20)22(26)24-21-10-6-5-9-19(21)15-23/h2-14H,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOXLJOVIMNJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide

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